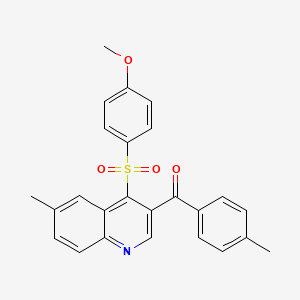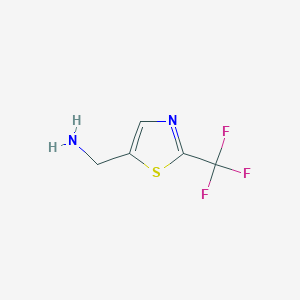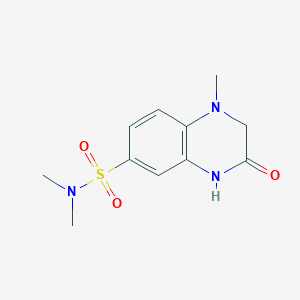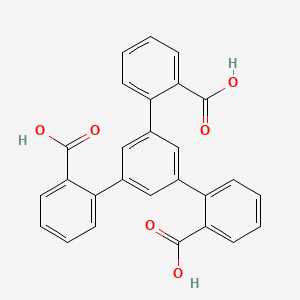
(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone, also known as MSQ, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinoline-based compounds, which are known for their diverse pharmacological properties.
Mécanisme D'action
The mechanism of action of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the PI3K/Akt/mTOR, MAPK/ERK, and NF-κB pathways. (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to inhibit the activity of various enzymes, including COX-2, MMP-9, and HDAC, which are involved in cancer progression, inflammation, and neurodegeneration.
Biochemical and Physiological Effects:
(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and inhibit the activity of COX-2, which is involved in the production of prostaglandins. (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has also been shown to induce apoptosis in cancer cells and reduce tumor growth. In neurodegenerative disorders, (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been shown to reduce oxidative stress, improve mitochondrial function, and enhance cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone in lab experiments include its high purity and yield, its diverse pharmacological properties, and its potential therapeutic applications. However, the limitations of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone include its limited solubility in water, which can affect its bioavailability, and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
For (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone research include the development of more efficient synthesis methods, the identification of its specific targets and mechanism of action, and the evaluation of its potential side effects. (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can also be further studied for its potential therapeutic applications in other diseases, such as diabetes, cardiovascular diseases, and autoimmune disorders. Additionally, the development of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone derivatives and analogs can lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with 2-nitrobenzaldehyde to form 4-(4-methoxyphenyl)-2-nitrobenzaldehyde. This intermediate is then reduced to 4-(4-methoxyphenyl)benzaldehyde, which is further reacted with 6-methylquinoline-3-carboxylic acid to form the final product, (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone. The synthesis method has been optimized to yield high purity and yield of (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone.
Applications De Recherche Scientifique
(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has shown promising results in inhibiting the growth and proliferation of cancer cells, inducing apoptosis, and suppressing angiogenesis. Inflammation research has shown that (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone can modulate the immune response and reduce inflammation. In neurodegenerative disorder research, (4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone has shown neuroprotective effects and improved cognitive function.
Propriétés
IUPAC Name |
[4-(4-methoxyphenyl)sulfonyl-6-methylquinolin-3-yl]-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21NO4S/c1-16-4-7-18(8-5-16)24(27)22-15-26-23-13-6-17(2)14-21(23)25(22)31(28,29)20-11-9-19(30-3)10-12-20/h4-15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEKIAFLQOKCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((4-Methoxyphenyl)sulfonyl)-6-methylquinolin-3-yl)(p-tolyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(1-{Imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2603061.png)
![N-[4-(azepane-1-carbonyl)phenyl]-3,6-dichloropyridine-2-carboxamide](/img/structure/B2603062.png)
![(Z)-3-(sec-butyl)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2603063.png)
![3-chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2603065.png)



![3-ethyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2603070.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2603074.png)
![(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxane-3-carboxylic acid](/img/structure/B2603078.png)
![N-[(3-chlorophenyl)methyl]-4-[2-[(2-methylphenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2603079.png)
![Butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine hydrochloride](/img/structure/B2603081.png)
![1-{4-[1-(5-Methyl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl}prop-2-en-1-one](/img/structure/B2603082.png)